Erythritol anhydride
Overview
Description
Erythritol anhydride is a derivative of erythritol, a naturally occurring sugar alcohol. Erythritol is commonly used as a low-calorie sweetener in various food products. This compound, on the other hand, is a less commonly discussed compound but holds potential for various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythritol anhydride can be synthesized through the dehydration of erythritol. This process typically involves heating erythritol in the presence of a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction conditions, including temperature and concentration of the dehydrating agent, are crucial for achieving high yields of this compound.
Industrial Production Methods
While erythritol is produced on an industrial scale through microbial fermentation, the production of this compound is less common and is typically carried out in laboratory settings. The industrial production methods for this compound would likely involve optimizing the dehydration process to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Erythritol anhydride can undergo various chemical reactions, including:
Hydrolysis: Reacting with water to revert to erythritol.
Oxidation: Reacting with oxidizing agents to form erythrose or other oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Hydrolysis: Erythritol.
Oxidation: Erythrose or other oxidized derivatives.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of erythritol anhydride involves its interaction with various molecular targets and pathways. In biological systems, it may undergo hydrolysis to form erythritol, which can then participate in metabolic pathways. The specific molecular targets and pathways involved would depend on the context of its application, such as its use in drug delivery or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
Erythritol: The parent compound, commonly used as a low-calorie sweetener.
Xylitol: Another sugar alcohol with similar properties but different metabolic pathways.
Sorbitol: A sugar alcohol used in food and pharmaceutical industries.
Uniqueness
Erythritol anhydride is unique due to its anhydride form, which allows it to participate in different chemical reactions compared to its parent compound, erythritol
Properties
IUPAC Name |
(2R)-2-[(2R)-oxiran-2-yl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVKAOQEXOYFY-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020455, DTXSID801031195 | |
Record name | dl-Diepoxybutane | |
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Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Boiling Point |
291 °F at 760 mmHg (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Flash Point |
114 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Density |
1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Vapor Pressure |
3.9 mmHg at 68 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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CAS No. |
298-18-0, 30419-67-1, 564-00-1 | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | (2R,2′R)-2,2′-Bioxirane | |
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Record name | rel-(2R,2′R)-2,2′-Bioxirane | |
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Record name | (+-)-1,2:3,4-Diepoxybutane | |
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Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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Record name | D-Diepoxybutane | |
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Record name | dl-Diepoxybutane | |
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Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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Record name | 1,2,3,4-diepoxybutane | |
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Record name | 2,2'-Bioxirane, (2R,2'R) | |
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Record name | 2,2'-Bioxirane, (2R,2'S)-rel- | |
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Record name | DIEPOXYBUTANE, (2R,3R)- | |
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Record name | DIEPOXYBUTANE, (R*,R*)-(±)- | |
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Melting Point |
39 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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